An In-Depth Technical Guide to Butane, 1,1,1,2,2,3,3,4,4-nonafluoro-4-methoxy- for Researchers and Drug Development Professionals
An In-Depth Technical Guide to Butane, 1,1,1,2,2,3,3,4,4-nonafluoro-4-methoxy- for Researchers and Drug Development Professionals
Introduction and Molecular Identity
Butane, 1,1,1,2,2,3,3,4,4-nonafluoro-4-methoxy-, also widely known by its commercial name HFE-7100, is a hydrofluoroether (HFE).[1] HFEs are a class of compounds that have garnered significant interest as replacements for chlorofluorocarbons (CFCs) and hydrochlorofluorocarbons (HCFCs) due to their favorable environmental profiles, specifically a zero ozone depletion potential (ODP).[2] This compound is a clear, colorless, and low-odor liquid.[2][3] Its molecular structure consists of a butane backbone heavily substituted with fluorine atoms and a terminal methoxy group. This unique structure imparts a combination of desirable properties, including high chemical and thermal stability, low surface tension, and excellent volatility, making it a versatile solvent and heat transfer fluid.[4]
Commonly, this chemical is available as a mixture of isomers: 1,1,1,2,2,3,3,4,4-nonafluoro-4-methoxy-butane (CAS No: 163702-07-6) and its branched isomer, methyl nonafluoroisobutyl ether (CAS No: 163702-08-7).[1] For the purposes of this guide, we will focus on the straight-chain isomer while acknowledging that the commercial product is often a blend.
Below is a diagram illustrating the relationship between its chemical identity and its key applications.
Physicochemical Properties
The utility of 1,1,1,2,2,3,3,4,4-nonafluoro-4-methoxy-butane in various scientific and industrial applications is a direct consequence of its distinct physical and chemical properties. A summary of these key properties is presented in the table below.
| Property | Value | Source(s) |
| Molecular Formula | C5H3F9O | [2][5] |
| Molecular Weight | 250.06 g/mol | [2][5] |
| CAS Number | 163702-07-6 | [2][5] |
| Appearance | Clear, colorless liquid | [3][4] |
| Odor | Low odor | [2] |
| Melting Point | -135 °C | [2][3] |
| Boiling Point | 60 °C | [2][6] |
| Density (at 25 °C) | 1.52 g/mL | [3] |
| Refractive Index (n20/D) | 1.3 | [2] |
| Flash Point | -18 °C | [3] |
Spectroscopic Profile
A thorough understanding of the spectroscopic characteristics of a compound is paramount for its identification, purity assessment, and structural elucidation.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for discerning the molecular structure. The predicted NMR spectra for 1,1,1,2,2,3,3,4,4-nonafluoro-4-methoxy-butane are as follows:
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¹H NMR: A single sharp singlet is expected for the three equivalent protons of the methoxy (-OCH₃) group. The chemical shift of this peak would likely appear in the range of 3.5-4.0 ppm, influenced by the strong electron-withdrawing effect of the adjacent perfluorinated butyl chain.
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¹³C NMR: The proton-decoupled ¹³C NMR spectrum is predicted to show five distinct signals, one for each carbon atom in a unique chemical environment. The carbon of the methoxy group would appear around 50-60 ppm. The carbons of the perfluorinated butyl chain would exhibit complex splitting patterns in a proton-coupled spectrum due to C-F coupling, and their chemical shifts would be significantly influenced by the attached fluorine atoms, appearing in the range of 100-130 ppm.[7][8][9]
-
¹⁹F NMR: The ¹⁹F NMR spectrum would be the most informative for confirming the structure of the fluorinated chain. It is expected to show four distinct signals corresponding to the four different fluorine environments (-CF₃, -CF₂-, -CF₂-, -CF₂-). The terminal trifluoromethyl group (-CF₃) would likely appear as a triplet, while the internal difluoromethylene groups (-CF₂-) would exhibit more complex multiplet patterns due to coupling with neighboring fluorine atoms.[10][11][12]
Infrared (IR) Spectroscopy
The IR spectrum of this hydrofluoroether would be characterized by strong absorption bands corresponding to the C-F and C-O stretching vibrations. The key expected absorptions are:
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C-H stretch: A medium to strong band in the 2950-2850 cm⁻¹ region, characteristic of the methyl group.
-
C-F stretch: Very strong, broad absorption bands in the 1300-1000 cm⁻¹ region, which is typical for fluorinated compounds.
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C-O stretch: A strong band in the 1150-1085 cm⁻¹ region, indicative of the ether linkage.
Mass Spectrometry (MS)
Electron ionization mass spectrometry (EI-MS) of 1,1,1,2,2,3,3,4,4-nonafluoro-4-methoxy-butane would likely result in the fragmentation of the molecule. The molecular ion peak (M⁺) at m/z 250 would be observed.[13] Common fragmentation patterns for ethers involve cleavage of the C-C bond alpha to the oxygen atom.[14][15] Therefore, significant fragments would be expected from the loss of the methyl group (m/z 235) and the cleavage of the perfluorinated butyl chain.
Reactivity and Stability
A hallmark of 1,1,1,2,2,3,3,4,4-nonafluoro-4-methoxy-butane is its high degree of chemical and thermal stability.[4] This inertness is attributed to the strength of the carbon-fluorine bonds.
-
Thermal Stability: It is resistant to thermal degradation under normal operating conditions. However, at elevated temperatures, decomposition can occur, potentially releasing hazardous substances such as hydrogen fluoride and other toxic fluorinated compounds.[16]
-
Chemical Stability: This hydrofluoroether is generally unreactive towards common reagents, including acids and bases, at ambient temperatures. This lack of reactivity makes it an excellent solvent for sensitive chemical processes.[4]
Solubility Profile
The solubility characteristics of 1,1,1,2,2,3,3,4,4-nonafluoro-4-methoxy-butane are a key determinant of its applications.
-
In water: It has very low solubility in water.
-
In organic solvents: It is miscible with a wide range of organic solvents, including alcohols, ethers, alkanes, and chlorinated solvents.
This solubility profile makes it an effective cleaning agent for removing a variety of contaminants from different substrates.
Safety and Handling
While generally considered to have a low order of toxicity, proper handling procedures are essential to ensure laboratory safety.
Toxicological Profile
Acute toxicity studies indicate a low level of toxicity via inhalation, oral, and dermal routes.[3][17] It is not classified as a carcinogen.[3] The primary health concern is the potential for inhalation of high concentrations of vapor, which can cause central nervous system depression.
Handling and Storage
The following workflow outlines the recommended procedures for the safe handling and storage of 1,1,1,2,2,3,3,4,4-nonafluoro-4-methoxy-butane.
Conclusion
Butane, 1,1,1,2,2,3,3,4,4-nonafluoro-4-methoxy- is a highly versatile and valuable chemical for a range of advanced applications. Its unique combination of properties, including high stability, low surface tension, and a favorable environmental profile, makes it an excellent choice as a solvent, heat transfer fluid, and for other specialized uses in research and industry. A thorough understanding of its chemical and physical properties, as outlined in this guide, is essential for its safe and effective utilization.
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1,1,1,2,3,3,3,4,4-nonafluoro-4-methoxybutane;(HFE-7100) Methyl nonafluorobutyl ether (40%) and Methyl nonafluoroisobutyl ether (60%) CAS#163702-07-6 | Regulatory Information | GCIS-ChemRadar. (n.d.). Retrieved from [Link]
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